1-(4-Acetylphenyl)-2-phenylethane-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Acetylphenyl)-2-phenylethane-1,2-dione” belongs to the class of organic compounds known as acetophenones, which are characterized by a phenyl group connected to a ketone group . Acetophenones are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

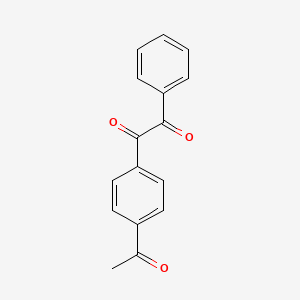

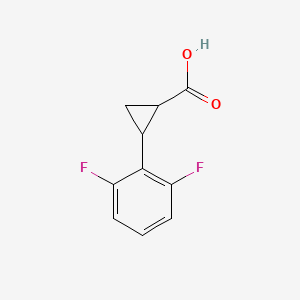

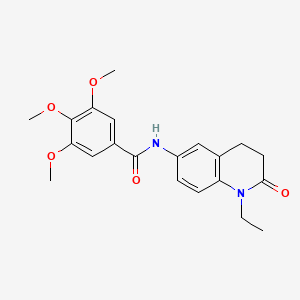

The molecular structure of “1-(4-Acetylphenyl)-2-phenylethane-1,2-dione” would likely consist of two phenyl rings connected by an ethane bridge, with one of the phenyl rings bearing an acetyl group . The presence of the ketone group would introduce polarity to the molecule, potentially affecting its physical and chemical properties .

Chemical Reactions Analysis

Acetophenones can undergo a variety of chemical reactions, including reduction to form alcohols, oxidation to form benzoic acids, and condensation reactions to form larger molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Acetylphenyl)-2-phenylethane-1,2-dione” would be influenced by its molecular structure. For example, the presence of the ketone group would make it polar, potentially affecting its solubility in various solvents .

科学的研究の応用

Impurity in Ibuprofen

This compound is a potential impurity in Ibuprofen . It arises from oxidative and thermal treatments of Ibuprofen .

Model Compound for Drug Metabolism

It has been used as a model compound for studying drug metabolism . This helps researchers understand how drugs are broken down in the body and how they interact with other substances.

Synthesis of Novel Drugs

This compound has been used in the synthesis of novel drugs . By modifying its structure or combining it with other compounds, researchers can create new drugs with potentially improved properties.

4. Precursor in the Synthesis of Other Organic Compounds It serves as a precursor in the synthesis of other organic compounds, such as amines, esters, and nitriles . This makes it a valuable tool in organic chemistry.

5. Studies on the Structure-Activity Relationships of Drugs It has been utilized in studies on the structure-activity relationships of drugs . Understanding these relationships can help researchers design more effective drugs.

Development of New Synthetic Methods

This compound has been used in the development of new synthetic methods . These methods can then be used to synthesize other compounds more efficiently or with better yields.

Anti-inflammatory and Analgesic Properties

It has been found to have anti-inflammatory and analgesic properties . This suggests that it could potentially be used in the treatment of conditions involving inflammation and pain.

8. Inhibitory Effect on Cytochrome P450 Enzymes It has an inhibitory effect on the activity of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism, so understanding how this compound interacts with them can provide valuable insights into drug-drug interactions.

作用機序

Target of Action

The primary targets of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

1-(4-Acetylphenyl)-2-phenylethane-1,2-dione interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE by 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione affects several biochemical pathways. The inhibition of hCAs can disrupt the regulation of pH in various body tissues, affecting processes such as respiration and the transport of carbon dioxide and oxygen . On the other hand, the inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Pharmacokinetics

The compound’s inhibitory effects on hcas and ache suggest that it is able to reach these enzymes in the body, indicating that it has some degree of bioavailability .

Result of Action

The molecular and cellular effects of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione’s action are primarily related to its inhibitory effects on hCAs and AChE. By inhibiting these enzymes, the compound can affect various physiological processes, including acid-base balance and nerve impulse transmission .

Action Environment

The action, efficacy, and stability of 1-(4-Acetylphenyl)-2-phenylethane-1,2-dione can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other substances that can bind to hCAs and AChE can affect the compound’s efficacy by competing with it for binding to these enzymes .

特性

IUPAC Name |

1-(4-acetylphenyl)-2-phenylethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-11(17)12-7-9-14(10-8-12)16(19)15(18)13-5-3-2-4-6-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLRPUYRTTUKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)

![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)